4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine
Overview
Description
4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C8H9ClN2O2S It is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position, a cyclopropyl group at the 6-position, and a methylsulfonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors.
Introduction of Functional Groups: The chloro, cyclopropyl, and methylsulfonyl groups are introduced through a series of substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the cyclopropyl group can be added via a cyclopropanation reaction.
Reaction Conditions: These reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, sulfone derivatives, and sulfide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is utilized in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonyl groups play a crucial role in binding to these targets, while the cyclopropyl group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application, such as inhibition of enzyme activity in medicinal chemistry or disruption of metabolic pathways in agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: Lacks the cyclopropyl group, which may affect its stability and bioactivity.
6-Cyclopropyl-2-(methylsulfonyl)pyrimidine: Lacks the chloro group, which may influence its reactivity and binding affinity.
4-Chloro-6-cyclopropylpyrimidine: Lacks the methylsulfonyl group, which may impact its solubility and chemical properties.
Uniqueness
4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-chloro-6-cyclopropyl-2-methylsulfonylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-14(12,13)8-10-6(5-2-3-5)4-7(9)11-8/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORZEFKKDWOTCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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